(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride
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Overview
Description
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride typically involves the reaction of 3-ethylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the indole nitrogen attacks the electrophilic carbon of the formaldehyde, followed by the addition of ammonium chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indole-3-ethanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar structure but lacks the ethyl group at the 3-position.
(1H-Indol-2-yl)methanamine: Similar structure but substitution occurs at the 2-position instead of the 3-position.
(1-Methyl-1H-indol-3-yl)methanamine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride is unique due to the presence of the ethyl group at the 3-position of the indole ring. This structural modification can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWSCYUZOVLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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